Acetone azine

描述

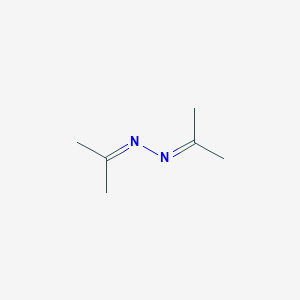

Acetone azine (IUPAC name: (CH₃)₂C=N–N=C(CH₃)₂) is a symmetrical azine derived from acetone and hydrazine. It is synthesized via the condensation of two acetone molecules with hydrazine, forming a bis-hydrazone structure .

准备方法

Direct Condensation of Acetone and Hydrazine

The simplest method involves the condensation of acetone with hydrazine hydrate . Stoichiometric amounts of acetone (2 equivalents) and hydrazine (1 equivalent) react under alkaline conditions:

3)2\text{CO} + \text{N}2\text{H}4 \rightarrow [(\text{CH}3)2\text{C=N}]2 + 2\,\text{H}2\text{O}

Key Parameters :

-

Temperature : Maintained below 35°C during hydrazine addition to prevent exothermic side reactions .

-

Catalyst : Potassium hydroxide pellets (50 g per 145 g acetone) facilitate dehydration .

-

Purification : Distillation yields 86–90% acetone azine as a colorless liquid (b.p. 128–131°C, 1.4538) .

This method is favored in laboratory settings due to its simplicity but requires careful handling of hydrazine, a toxic and explosive reagent .

Peroxide Process with Acetone, Ammonia, and Hydrogen Peroxide

Industrial production often employs the peroxide process, which integrates acetone, ammonia, and hydrogen peroxide (HO) in a multi-step mechanism :

-

Imine Formation : Acetone reacts with ammonia to form acetone imine ().

-

Oxidation : Hydrogen peroxide oxidizes the imine to 3,3-dimethyloxaziridine.

-

Hydrazone Synthesis : Oxaziridine reacts with ammonia, yielding acetone hydrazone ().

-

Azine Condensation : Hydrazone condenses with another acetone molecule, producing this compound .

Optimization Factors :

-

HO Ratio : A 1:1 molar ratio of HO to acetone maximizes azine yield (70%) .

-

Solvent System : Water-alcohol mixtures (e.g., ethanol) enhance reaction homogeneity .

-

Stabilizers : Disodium EDTA (Trilon B) mitigates HO decomposition .

This method avoids hazardous hydrazine handling but requires precise control over oxidation steps to prevent over-oxidation byproducts .

Lab-Scale Synthesis Variations

Anhydrous Hydrazine Method

Anhydrous hydrazine, prepared by dehydrating hydrazine hydrate with NaOH, reacts with this compound under reflux :

3)2\text{C=N-N=C}(\text{CH}3)2 + \text{N}2\text{H}4 \rightarrow 2\,(\text{CH}3)2\text{C=NNH}_2

Conditions :

Semi-Batch Azeotropic Distillation

Azeotropic distillation removes water continuously, shifting equilibrium toward azine formation . this compound and water form a 1:6 azeotrope (b.p. 94°C), enabling efficient separation .

Industrial Application :

Catalytic Methods Using Transition Metal Complexes

Emerging routes employ Ru-pincer complexes for dehydrogenative coupling of alcohols and hydrazine . While primarily tested for benzaldehyde azines, the methodology is adaptable to acetone:

3)2\text{CHOH} + \text{N}2\text{H}4 \rightarrow [(\text{CH}3)2\text{C=N}]2 + 4\,\text{H}2

Advantages :

This method eliminates stoichiometric oxidants but remains experimental for this compound synthesis.

Industrial Continuous Hydrolysis Processes

Post-synthesis hydrolysis of this compound to hydrazine hydrate is integral to industrial workflows :

3)2\text{C=N}]2 + 2\,\text{H}2\text{O} \rightarrow 2\,(\text{CH}3)2\text{CO} + \text{N}2\text{H}4

Operational Parameters :

化学反应分析

Types of Reactions

Acetone azine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazone group under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazones with various functional groups.

科学研究应用

Chemical Synthesis

1.1 Formation of Hydrazine Derivatives

Acetone azine serves as a precursor for synthesizing hydrazine derivatives. The hydrolysis of this compound can regenerate hydrazine, which is valuable in producing various nitrogen-containing compounds, including herbicides and pharmaceuticals. This reaction is particularly significant in the synthesis of herbicide precursors like 1,2,4-triazoles, demonstrating this compound's utility in agricultural chemistry .

1.2 Coordination Chemistry

The coordination chemistry of this compound has been studied extensively, where it acts as a ligand in metal complexes. The formation of azine-metal complexes can enhance the stability and reactivity of metal ions, making them useful in catalysis and materials science. For instance, this compound can stabilize metal complexes that exhibit interesting electronic properties, which are beneficial for developing new materials .

Analytical Chemistry

2.1 Trace Detection of Hydrazine

This compound is utilized in analytical methods for detecting trace levels of hydrazine in various matrices, including drinking water and pharmaceuticals. The derivatization of hydrazine into this compound allows for improved sensitivity and specificity during gas chromatography analyses. This application is crucial for environmental monitoring and ensuring safety standards in pharmaceuticals .

2.2 Hydrolysis Studies

Research on the kinetics of hydrolysis of this compound has provided insights into its stability and degradation pathways under different conditions. Understanding these kinetics is essential for predicting the behavior of this compound in various environments, including biological systems and industrial processes .

Biological Applications

3.1 Skin Sensitization Studies

Recent studies have highlighted the sensitization properties of acetophenone azine (a related compound) as a skin sensitizer. Although primarily focused on acetophenone azine, these findings raise awareness about potential allergic reactions associated with products containing this compound. The implications for consumer safety are significant, particularly in products like sports equipment that may contain this compound .

3.2 Pharmaceutical Research

The structural properties of this compound have prompted investigations into its biological activity. Compounds derived from azines have shown promise as inhibitors in various biochemical pathways, suggesting potential applications in drug development. The exploration of their pharmacological properties could lead to novel therapeutic agents .

Case Studies

作用机制

The mechanism of action of Acetone azine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds.

相似化合物的比较

Key Structural and Stability Features:

- Spatial Structure: Ab initio studies (RHF/6-31G* and MP2/6-31G*) reveal that acetone azine adopts a noncoplanar "gosh" conformation, stabilized by steric factors and lone electron pair (LEP) interactions between nitrogen atoms and adjacent N=C bonds .

- Thermodynamic Stability : The cyclic isomer 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is more stable than acyclic isomers, making the formation of alternative acyclic structures (e.g., 1-isopropenyl-2-isopropyldiazene) thermodynamically unfavorable .

Acetone Hydrazone

Acetone hydrazone ((CH₃)₂C=NNH₂) is a monohydrazone derivative of acetone, synthesized by reacting acetone with hydrazine in a 1:1 molar ratio.

Catalytic Activity : Zinc complexes of this compound derivatives exhibit higher catalytic efficiency in asymmetric reactions when substituted with aliphatic side chains (e.g., alanine) compared to aromatic groups (e.g., phenylalanine) .

Phenazine (C₁₂H₈N₂)

Phenazine is an aromatic azine with a fused benzene-ring structure, differing significantly from this compound in applications and hazards.

Cyclic Isomers: 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole

This cyclic derivative of this compound is more thermodynamically stable due to reduced steric strain and enhanced conjugation.

| Property | This compound | Cyclic Isomer |

|---|---|---|

| Stability | Less stable (ΔG > 0 for cyclization) | Most stable isomer |

| Synthesis | Requires base catalysis for cyclization | Forms spontaneously under mild conditions |

Formaldehyde Azine (H₂C=N–N=CH₂)

A simpler azine with distinct reactivity due to the absence of methyl groups.

| Property | This compound | Formaldehyde Azine |

|---|---|---|

| Boiling Point | Higher (due to larger molecular weight) | Lower (volatile) |

| Hydrolysis | Slower (steric hindrance from methyl groups) | Faster (smaller molecule) |

生物活性

Acetone azine, a derivative of acetone and hydrazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects, supported by empirical data and case studies.

This compound (CAS Number: 627-70-3) is formed through the condensation of acetone and hydrazine. It is characterized by its liquid state and miscibility with fats and oils, which may lead to skin reactions such as contact dermatitis upon exposure . The compound is primarily used as an intermediate in the synthesis of various hydrazine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azine derivatives, including this compound. A review indicated that azines exhibit a broad spectrum of biological activities, including:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Inhibitory effects on fungi such as Candida albicans.

- Antiviral : Potential activity against viral pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 11.71 μg/mL |

| Escherichia coli | Antibacterial | 11.71 μg/mL |

| Pseudomonas aeruginosa | Antibacterial | 11.71 μg/mL |

| Candida albicans | Antifungal | 23.43 μg/mL |

These findings suggest that this compound can disrupt microbial cell wall structures, leading to cell death, which was confirmed through DNA binding interaction studies .

Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In laboratory studies, it demonstrated significant cytotoxicity against various cancer cells, indicating its potential as an anticancer agent. For instance, a study found that this compound affects cellular mechanisms involved in apoptosis (programmed cell death), thereby inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cells

A recent experimental study assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results showed:

- IC50 Value : 15 μM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via caspase activation.

This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, this compound exhibits anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This effect may be beneficial for treating conditions such as arthritis and other inflammatory disorders.

Safety and Toxicological Profile

Despite its promising biological activities, this compound is classified as a hazardous substance due to its potential to cause skin irritation and allergic reactions upon contact . Chronic exposure may lead to sensitization reactions in susceptible individuals. Therefore, appropriate safety measures must be taken when handling this compound.

常见问题

Basic Research Questions

Q. What are the established synthesis methods for acetone azine, and how can experimental reproducibility be ensured?

this compound is synthesized via condensation of acetone with hydrazine hydrate. Key steps include controlled stoichiometry (2:1 molar ratio of acetone to hydrazine) and acid catalysis (e.g., HCl) to drive the reaction. To ensure reproducibility:

- Validate purity using spectroscopic methods (¹H NMR, FTIR) .

- Cross-reference synthesis protocols in Reaxys or SciFinder to identify common solvents (e.g., ethanol) and temperatures (20–40°C) .

- Document deviations (e.g., humidity sensitivity) and compare yields with literature benchmarks .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in data interpretation?

- Primary techniques :

- ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl groups) and δ 2.5–3.0 ppm (azine protons) .

- FTIR : C=N stretch at ~1640 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .

- Ambiguity resolution :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 114.1 .

- Cross-validate with X-ray crystallography for stereochemical confirmation .

Q. What is the IUPAC nomenclature for this compound, and how does it inform its chemical behavior?

The preferred IUPAC name is 1,2-di(propan-2-ylidene)hydrazine , reflecting its structure as a hydrazine derivative with two acetone-derived imine groups. This nomenclature highlights its reactivity as a Schiff base, including susceptibility to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are optimal for modeling this compound’s electronic structure, and how do functional choices impact accuracy?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to balance accuracy and computational cost .

- Include exact exchange terms (20–25%) to improve thermochemical predictions (e.g., bond dissociation energies) .

- Validation :

- Compare computed vibrational spectra with experimental FTIR data to assess functional performance .

- Benchmark against post-Hartree-Fock methods (e.g., MP2) for electron correlation effects .

Q. How does this compound’s stability vary under thermal or photolytic conditions, and what experimental designs mitigate decomposition risks?

- Thermal stability :

- Conduct thermogravimetric analysis (TGA) in inert atmospheres (N₂) to identify decomposition thresholds (>150°C) .

- Monitor byproducts (e.g., acetone release) via GC-MS .

- Photolytic sensitivity :

- Use UV-Vis spectroscopy to track λmax shifts under UV exposure (e.g., 254 nm) .

- Design dark-control experiments to isolate photolytic effects .

Q. What are the incompatibilities of this compound with common laboratory reagents, and how can conflicting literature data be reconciled?

- Known incompatibilities :

- Strong acids : Hydrolysis to acetone and hydrazine salts .

- Oxidizers : Risk of exothermic decomposition; avoid HNO₃ or KMnO₄ .

- Data reconciliation strategies :

- Perform systematic reactivity screens using microcalorimetry .

- Apply meta-analysis frameworks to resolve contradictions in reaction conditions (e.g., solvent polarity effects) .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.89 (s, 6H), δ 2.65 (s, 4H) | Methyl and azine protons |

| FTIR | 1642 cm⁻¹ (C=N), 3280 cm⁻¹ (N–H) | Imine and amine stretches |

Table 2. Recommended DFT Parameters for this compound

| Functional | Basis Set | % Exact Exchange | Application Scope |

|---|---|---|---|

| B3LYP | 6-31G(d) | 20% | Ground-state geometry optimization |

| ωB97X-D | def2-TZVP | 15% | Excited-state properties |

属性

IUPAC Name |

N-(propan-2-ylideneamino)propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLUPZGCTVGDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060845 | |

| Record name | Acetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-70-3 | |

| Record name | 2-Propanone 2-(1-methylethylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-(1-methylethylidene)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q18Y7G3ZPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。